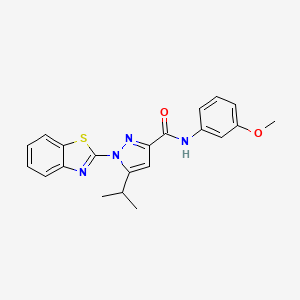

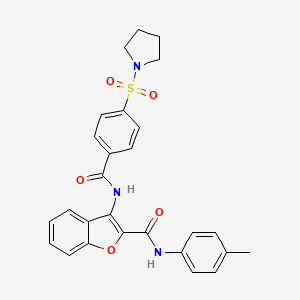

![molecular formula C16H12F3N3OS B2761956 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1206994-93-5](/img/structure/B2761956.png)

1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and phenyl rings would likely result in a planar structure, while the urea linkage could introduce some degree of flexibility into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the urea group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole and phenyl rings might contribute to its hydrophobicity, while the urea group could form hydrogen bonds, potentially increasing its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Novel urea derivatives, including those structurally related to 1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea, have been synthesized and characterized, revealing potential antitumor activities. These compounds were evaluated for their antitumor properties, highlighting the significance of urea derivatives in medicinal chemistry research for cancer treatment. The synthesis methods involve reactions with isocyanates or thiocyanates, indicating versatility in chemical modifications to explore biological activities (Ling et al., 2008; Li & Chen, 2008).

Antimicrobial and Cytotoxicity Studies

Further exploration into urea derivatives has shown significant antimicrobial activity and cytotoxicity against various cancer cell lines. These studies contribute to understanding the compound's potential in treating infections and cancer, offering insights into their mechanism of action at the molecular level (Shankar et al., 2017).

Fungicidal Activity

Research has also focused on the fungicidal properties of certain urea derivatives, including those with structural similarities to this compound. These studies highlight the potential agricultural applications of these compounds in protecting crops against fungal pathogens, thus contributing to the development of new fungicides (Li-Qiao Shi, 2011).

Spectroscopic and Structural Studies

The spectroscopic and structural analyses of urea derivatives have provided valuable information on their chemical properties and reactivity. These studies are crucial for the rational design of new compounds with enhanced biological activities, including those aimed at medical and agricultural applications (Iriepa & Bellanato, 2013).

Anthelmintic Activity

Urea derivatives have also been investigated for their anthelmintic activity, showcasing the breadth of potential therapeutic applications. This research supports the development of new treatments for parasitic worm infections, contributing to the field of tropical medicine and pharmacology (Sarkar et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-methyl-1,3-benzothiazol-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3OS/c1-9-20-13-7-6-10(8-14(13)24-9)21-15(23)22-12-5-3-2-4-11(12)16(17,18)19/h2-8H,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJCGWPAZPPBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2761874.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)

![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2,4-DIMETHOXYBENZOATE](/img/structure/B2761880.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide](/img/structure/B2761881.png)

![N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2761882.png)

![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2761884.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B2761894.png)

![4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2761896.png)